molecular formula C21H26Cl2N2O2 B13399152 Levocetrizine Hydrochloride

Levocetrizine Hydrochloride

Cat. No.: B13399152
M. Wt: 409.3 g/mol
InChI Key: ZLASGXIMJVPGNZ-BOXHHOBZSA-N
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Description

Levocetirizine Hydrochloride is a second-generation antihistamine used primarily to treat allergic rhinitis and chronic idiopathic urticaria. It is the R-enantiomer of cetirizine, which means it is a more active form of the drug. Levocetirizine Hydrochloride works by selectively inhibiting the histamine H1 receptors, thereby preventing the typical symptoms of allergies such as sneezing, itching, and runny nose .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levocetirizine Hydrochloride is synthesized through a multi-step process. The synthesis begins with the cyclization of ®-4-chlorobenzhydrylamine and tri(2-chloroethyl)amine to form an intermediate compound. This intermediate then undergoes a condensation reaction with 2-ethyl glycolate to produce Levocetirizine. The final step involves hydrochlorination to form Levocetirizine Hydrochloride .

Industrial Production Methods

In industrial settings, Levocetirizine Hydrochloride is produced using a catalytic oxidation process. This method employs Pd-M/C as a catalyst to achieve high conversion rates and selectivity. The process is environmentally friendly and ensures high optical purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Levocetirizine Hydrochloride primarily undergoes substitution reactions. It can also be involved in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like hydrochloric acid for the formation of the hydrochloride salt.

    Oxidation Reactions: Catalysts such as Pd-M/C are used for the oxidation of intermediates.

    Reduction Reactions: Reducing agents like sodium borohydride can be used in specific synthetic steps.

Major Products

The major product of these reactions is Levocetirizine Hydrochloride itself. Other minor products may include various intermediates and by-products formed during the synthesis .

Scientific Research Applications

Levocetirizine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Levocetirizine Hydrochloride acts as an inverse agonist at the histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, which include smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves. This action helps alleviate symptoms of allergic reactions .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: The parent compound from which Levocetirizine is derived.

    Loratadine: Another second-generation antihistamine used for similar indications.

    Hydroxyzine: A first-generation antihistamine with sedative properties.

Uniqueness

Levocetirizine Hydrochloride is unique due to its higher affinity for the histamine H1 receptor compared to cetirizine. It is also less sedating than first-generation antihistamines like hydroxyzine, making it a preferred choice for patients who need to avoid drowsiness .

Properties

Molecular Formula

C21H26Cl2N2O2

Molecular Weight

409.3 g/mol

IUPAC Name

4-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]butanoic acid;hydrochloride

InChI

InChI=1S/C21H25ClN2O2.ClH/c22-19-10-8-18(9-11-19)21(17-5-2-1-3-6-17)24-15-13-23(14-16-24)12-4-7-20(25)26;/h1-3,5-6,8-11,21H,4,7,12-16H2,(H,25,26);1H/t21-;/m0./s1

InChI Key

ZLASGXIMJVPGNZ-BOXHHOBZSA-N

Isomeric SMILES

C1CN(CCN1CCCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1CN(CCN1CCCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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